molecular formula C7H14N2O B15326302 3-amino-3-cyclopropyl-N-methylpropanamide

3-amino-3-cyclopropyl-N-methylpropanamide

Cat. No.: B15326302
M. Wt: 142.20 g/mol
InChI Key: CRFXEZPEWNVDCD-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropyl-N-methylpropanamide is an organic compound with the molecular formula C7H14N2O It is characterized by the presence of an amino group, a cyclopropyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-cyclopropyl-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropyl-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

3-Amino-3-cyclopropyl-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)-N-propylpropanamide
  • 3-Amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide
  • 3-Amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide

Uniqueness

3-Amino-3-cyclopropyl-N-methylpropanamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methylpropanamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-3-cyclopropyl-N-methylpropanamide

InChI

InChI=1S/C7H14N2O/c1-9-7(10)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

CRFXEZPEWNVDCD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(C1CC1)N

Origin of Product

United States

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